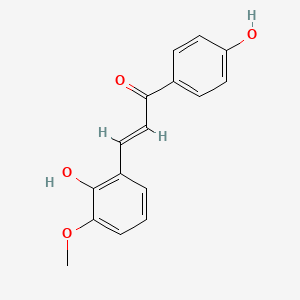

4',2-Dihydroxy-3-methoxychalcone

Übersicht

Beschreibung

4’,2-Dihydroxy-3-methoxychalcone is a chemical compound with the empirical formula C16H14O4 . It is a solid substance and is part of a class of compounds known as chalcones, which are secondary metabolites belonging to the flavonoid family .

Synthesis Analysis

The compound 4’,2-Dihydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt reaction from 2-hydroxyacetophenone and 2,4-dihydroxyacetophenone with 4-hydroxy-3-methoxy benzaldehyde (vanillin) in aqueous KOH 40% and KSF montmorillonite as a catalyst in methanol .Molecular Structure Analysis

The molecular weight of 4’,2-Dihydroxy-3-methoxychalcone is 270.28 . The SMILES string representation of the molecule is COc1cc (ccc1O)\C=C\C (=O)c2ccccc2O .Chemical Reactions Analysis

The α,β-unsaturated carbonyl system in chalcones makes them biologically active . The presence of hydroxyl groups in position C-2’ and C-4’on the A ring is found to be responsible for the cytotoxicity of chalcone .Physical And Chemical Properties Analysis

4’,2-Dihydroxy-3-methoxychalcone is a solid substance . Its molecular weight is 270.28 . The compound is an α,β-unsaturated ketone that contains the reactive keto-ethylenic group –CO–CH=CH–, a chromophore responsible for the color in chalcone compounds .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4',2-Dihydroxy-3-methoxychalcone has shown potential in cancer research. A study synthesized 2’,4-dihydroxy-3-methoxychalcone and its derivatives to test their cytotoxic activity as anticancer agents against cervical, colon, and breast cancer cells. The results demonstrated strong anticancer activities, suggesting their potential as inhibitors in these cancer cell lines (Matsjeh et al., 2017).

Crystal Structures and Interactions

Research on the crystal structures of 4',2-Dihydroxy-3-methoxychalcone derivatives has been conducted. A study detailed the crystal structures of these compounds, revealing that they form infinite one-dimensional chains through O-H...O hydrogen bonds. This study contributes to understanding the molecular and crystallographic properties of these chalcones (Marek et al., 2005).

Isolation from Natural Sources

A study isolated new compounds, including derivatives of 4',2-Dihydroxy-3-methoxychalcone, from the shoots of Empetrum nigrum L. These compounds were elucidated using various spectroscopic methods, contributing to the field of natural product research and expanding the database of naturally occurring chalcones (Ponkratova et al., 2021).

Photochromic Properties

The photochromic properties of 2-hydroxy-4'-methoxychalcone, a related compound, have been explored. This compound demonstrated potential as a photon-mode erasable optical memory system with nondestructive readout ability, suggesting applications in the field of optical data storage and photonics (Horiuchi et al., 2000).

Safety And Hazards

Zukünftige Richtungen

Chalcones and their derivatives continue to show promise for new drug investigations . Researchers are exploring new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . These compounds could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules/drug candidates .

Eigenschaften

IUPAC Name |

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,17,19H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRNCBHUOOTFMZ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',2-Dihydroxy-3-methoxychalcone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

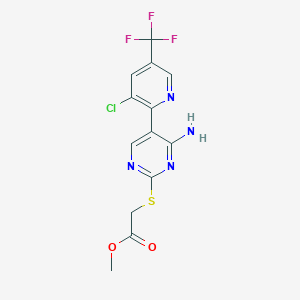

![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)

![(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1436332.png)

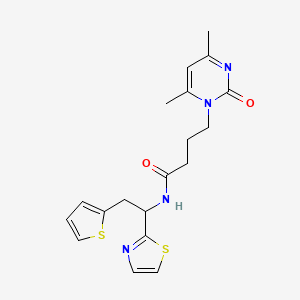

![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)

![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)